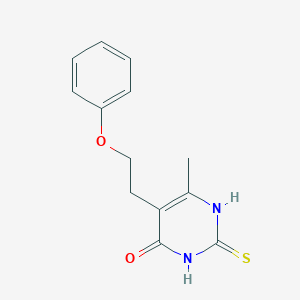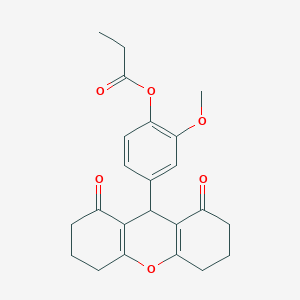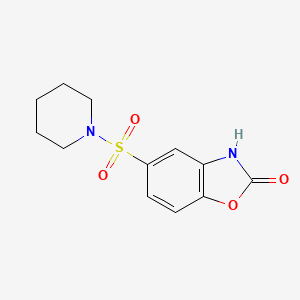![molecular formula C18H25N3O6 B14947879 Methyl 3-(azepan-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B14947879.png)
Methyl 3-(azepan-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 3-(1-AZEPANYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their distinctive odors. This compound features a complex structure with multiple functional groups, including an ester, an amine, and a nitro group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(1-AZEPANYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE typically involves multi-step organic reactions. A common approach might include:
Formation of the ester group: This can be achieved through the esterification of a carboxylic acid with methanol in the presence of an acid catalyst.
Introduction of the azepane ring: This step may involve the reaction of an appropriate amine with a precursor molecule to form the azepane ring.
Attachment of the nitroaniline group: This can be done through a nucleophilic substitution reaction where the nitroaniline group is introduced to the ester backbone.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of high-pressure reactors: to facilitate reactions that require elevated temperatures and pressures.
Purification techniques: such as recrystallization, distillation, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
METHYL 3-(1-AZEPANYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to a carboxylic acid and an alcohol.
Substitution: The methoxy group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Reduction of the nitro group: Produces an amine derivative.
Hydrolysis of the ester: Produces a carboxylic acid and methanol.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the effects of its functional groups on biological systems.
Medicine: Potential use in drug development due to its unique structure.
Industry: As a precursor for the synthesis of more complex molecules.
作用机制
The mechanism of action of METHYL 3-(1-AZEPANYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE involves interactions with specific molecular targets. The nitro group, for example, can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, leading to specific biological effects.
相似化合物的比较
Similar Compounds
- METHYL 3-(1-PIPERIDINYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE
- METHYL 3-(1-MORPHOLINYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE
Uniqueness
METHYL 3-(1-AZEPANYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to similar compounds with piperidine or morpholine rings.
属性
分子式 |
C18H25N3O6 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC 名称 |
methyl 3-(azepan-1-yl)-4-(4-methoxy-2-nitroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C18H25N3O6/c1-26-13-7-8-14(15(11-13)21(24)25)19-18(23)16(12-17(22)27-2)20-9-5-3-4-6-10-20/h7-8,11,16H,3-6,9-10,12H2,1-2H3,(H,19,23) |
InChI 键 |
NVQCQCLYCXRJFG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)NC(=O)C(CC(=O)OC)N2CCCCCC2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3,4-dihydroisoquinolin-2(1H)-yl}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14947796.png)
![5-Cyano-4-oxo-2-thioxo-3-azaspiro[5.5]undecane-1-carboxamide](/img/structure/B14947803.png)

![2-methyl-N-(2-methylphenyl)-5-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B14947815.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide](/img/structure/B14947820.png)
![1-[3-(5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B14947825.png)
![2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B14947836.png)
![N-(2,3-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14947837.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14947849.png)
![3,5-diethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B14947857.png)

![1-{3-[3-(4-Chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B14947863.png)

![1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide](/img/structure/B14947868.png)
